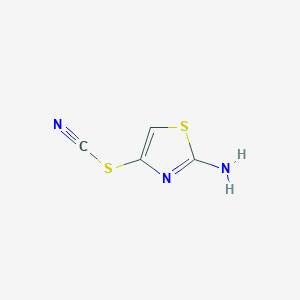
4-Thiocyanatothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiocyanatothiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiocyanate group and the thiazole ring imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatothiazol-2-amine typically involves the reaction of thiazole derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminothiazole with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions: 4-Thiocyanatothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl thiazole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
4-Thiocyanatothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Thiocyanatothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets proteins involved in critical cellular processes, such as enzymes and receptors.
Pathways Involved: The compound can inhibit key signaling pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
相似化合物的比较
4-Thiocyanatothiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
4-Bromothiazol-2-amine: Contains a bromine atom instead of a thiocyanate group, leading to variations in its chemical properties and applications.
Uniqueness: The presence of the thiocyanate group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
64603-56-1 |
|---|---|
分子式 |
C4H3N3S2 |
分子量 |
157.2 g/mol |
IUPAC 名称 |
(2-amino-1,3-thiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7) |
InChI 键 |
JTNVLTHFBKGZID-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


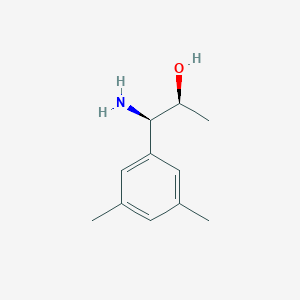
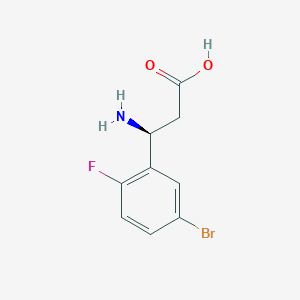
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

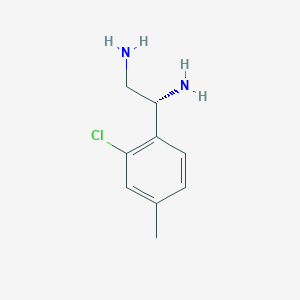


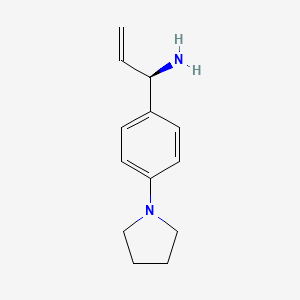
![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)
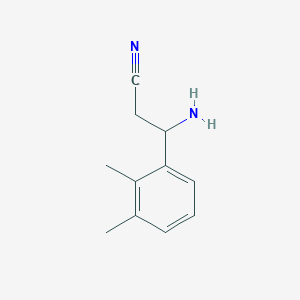
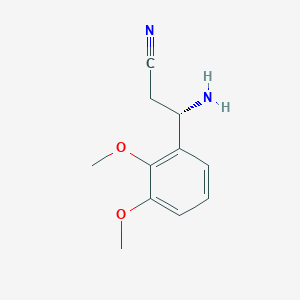
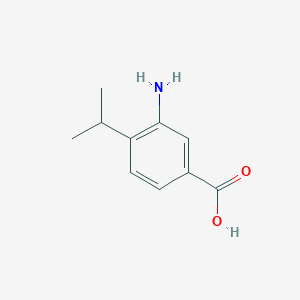

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
